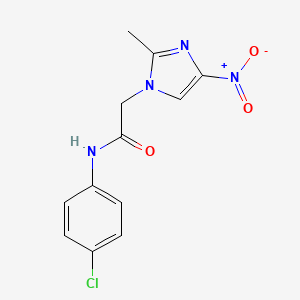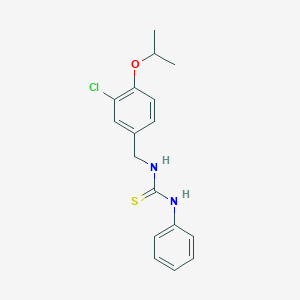![molecular formula C17H16N2O B5858612 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol
描述
1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol, also known as MPAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MPAN is a naphthol derivative that contains a pyridine moiety, making it a unique and versatile molecule.
科学研究应用
1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-inflammatory agent and a potential treatment for Alzheimer's disease. In agriculture, this compound has been used as a plant growth regulator and a fungicide. In material science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and sensors.
作用机制
The mechanism of action of 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that produces prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and the dose used. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and decrease the severity of inflammation. In agriculture, this compound has been shown to stimulate plant growth and improve crop yield.
实验室实验的优点和局限性
One of the advantages of using 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol in lab experiments is its versatility and ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, and it can be modified to introduce different functional groups and improve its properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are many potential future directions for the study of 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, further research is needed to optimize the use of this compound as a plant growth regulator and a fungicide. In material science, further research is needed to explore the potential applications of this compound as a building block for the synthesis of functional materials. Overall, the study of this compound has the potential to lead to new discoveries and innovations in various fields.
合成方法
The synthesis of 1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol involves the reaction between 4-methyl-2-pyridinylamine and 2-naphthol in the presence of a catalyst. The reaction occurs through the formation of an imine intermediate, which is then reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
属性
IUPAC Name |
1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-18-17(10-12)19-11-15-14-5-3-2-4-13(14)6-7-16(15)20/h2-10,20H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBREOZCSNFKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333394 | |
| Record name | 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
692280-27-6 | |
| Record name | 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![1-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5858592.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)

![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)